molecular formula C19H16N4O3 B4552929 5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide

5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide

Cat. No.: B4552929
M. Wt: 348.4 g/mol
InChI Key: DDIAPZNZXPLMGL-UHFFFAOYSA-N
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Description

5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.12224039 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Biologically Active Heterocyclic Systems

This compound is a critical starting material for the synthesis of a wide range of biologically active heterocyclic systems. It has been used in the effective synthesis of 3-(2-furyl)phthalides under the Friedel–Crafts reaction conditions. These phthalides serve as key precursors for creating biologically active compounds, including those with cytotoxic and antiparasitic activities, through further synthetic transformations (Shpuntov, Shcherbinin, & Butin, 2015).

Antimicrobial and Anticancer Applications

Derivatives of this compound have been synthesized and evaluated for antimicrobial properties, showing potential as novel bis-α,β-unsaturated ketones, nicotinonitrile, dihydropyridine-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives. These compounds exhibit significant activity against various microbial strains, underscoring their potential in developing new antimicrobial agents (Altalbawy, 2013).

Novel Antitumor Agents

Further research has led to the synthesis and evaluation of β-carboline derivatives, showing promising anticancer activities. Specifically, certain derivatives inhibited the growth of cancer cells by inducing apoptosis, offering a foundation for developing new antitumor agents (Chen et al., 2015).

Carbonic Anhydrase Inhibitors

Metal complexes of heterocyclic sulfonamide, including derivatives of this compound, have been synthesized and characterized as potent carbonic anhydrase inhibitors. These findings highlight the compound's utility in exploring new therapeutic agents targeting carbonic anhydrase isoenzymes (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Anti-Helicobacter pylori Activity

Some novel 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives, which could be synthesized from compounds related to "5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide," have shown significant in vitro anti-Helicobacter pylori activity. This suggests a potential application in treating infections caused by H. pylori (Mohammadhosseini, Asadipor, Letafat, Vosooghi, Siavoshi, Shafiee, & Foroumadi, 2009).

Properties

IUPAC Name

5-(furan-2-yl)-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-13-5-2-3-6-14(13)11-23-12-15(10-20-23)21-19(24)16-9-18(26-22-16)17-7-4-8-25-17/h2-10,12H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIAPZNZXPLMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide
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5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide
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5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide
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5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide
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5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.